4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Industrial production methods may involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield .
Chemical Reactions Analysis
4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical applications .
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in its structure play a crucial role in its biological activity. The compound can form stable conjugates with biomolecules, which can then modulate cellular processes and exert therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- include other thiazolidine derivatives and thiazole-containing compounds. These compounds share the five-membered ring structure with sulfur and nitrogen atoms but may differ in their substituents and overall properties. The uniqueness of 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- lies in its specific substituents, which confer distinct chemical and biological properties .
List of Similar Compounds::- Thiazolidine
- Thiazole
- Thiazolidinone
- Thiazolidinedione
Properties
CAS No. |
792843-10-8 |
---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
5-ethyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-5-9(4)6(7(11)12)10-8(2,3)13-9/h6,10H,5H2,1-4H3,(H,11,12) |
InChI Key |
GRVWFFDJJFDJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC(S1)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.